Cas no 2503-13-1 (Enniatin A)

Enniatin A 化学的及び物理的性質
名前と識別子
-
- Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl]
- ENNIATIN A
- Enniatin-A
- 1,7,13-tr<wbr>
- 3,9,15-tr<wbr>
- Baccatin A
- LogP
- ENNIATIN A [MI]
- AKOS040740780
- CHEBI:64651
- BE162720
- UNII-59877B2B5T
- (3S,6R,9S,12R,15S,18R)-3,9,15-tris[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- Q27133362
- 59877B2B5T
- Isoleucine, N-(d-2-hydroxy-3-methylbutyryl)-N-methyl-, trimol. cyclic ester
- (3S,6R,9S,12R,15S,18R)-3,9,15-tri[(2S)-butan-2-yl]-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- Cyclo((2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl)
- NS00094904
- 2503-13-1
- HY-N6702
- DTXSID90891863
- CS-0093385
- Ennlatin A
- N-(D-2-Hydroxy-3-methylbutyryl)-N-methyl-Isoleucine Trimol. Cyclic Ester; 1,7,13-Trioxa-4,10,16-triazacyclooctadecane Cyclic Peptide Deriv.;Cyclo(D-a-hydroxyisovaleryl-N-methyl-L-isoleucyl-D-a-hydroxyisovaleryl-N-methyl-L-isoleucyl-D-a-hydroxyisovaleryl-N-methyl-L-isoleucyl)
- DTXCID001031284
- DA-73115
- (3S,6R,9S,12R,15S,18R)-3,9,15-Tri[(2S)-2-butanyl]-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- 3-(butan-2-yl)-9,15-dibutyl-4,10,16-trimethyl-6,12,18-tris(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- (3S,6R,9S,12R,15S,18R)-3,9,15-tris((2S)-butan-2-yl)-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- (3S,6R,9S,12R,15S,18R)-3,9,15-Tri((2S)-2-butanyl)-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- (3S,6R,9S,12R,15S,18R)-3,9,15-tri((2S)-butan-2-yl)-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- Enniatin A
-
- インチ: InChI=1S/C36H63N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+/m0/s1
- InChIKey: TWHBYJSVDCWICV-BHZTXFQCSA-N
- ほほえんだ: CC[C@H](C)[C@H]1C(=O)O[C@H](C(C)C)C(=O)N(C)[C@@H]([C@@H](C)CC)C(=O)O[C@H](C(C)C)C(=O)N(C)[C@@H]([C@@H](C)CC)C(=O)O[C@H](C(C)C)C(=O)N1C
計算された属性
- せいみつぶんしりょう: 681.45669
- どういたいしつりょう: 681.45643060g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 12
- 重原子数: 48
- 回転可能化学結合数: 9
- 複雑さ: 1000
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 140Ų
- 疎水性パラメータ計算基準値(XlogP): 7.6
じっけんとくせい
- 密度みつど: 1.022
- ふってん: 847.4°Cat760mmHg
- フラッシュポイント: 466.3°C
- 屈折率: 1.46
- ようかいど: DMSO: soluble10mg/mL
- PSA: 139.83
- LogP: 4.13640
Enniatin A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | BIE9702-100ug |
Enniatin A |
2503-13-1 | 100ug |
£50.00 | 2023-08-31 | ||
TRC | E555990-5mg |
Ennlatin A |
2503-13-1 | 5mg |
$2945.00 | 2023-05-18 | ||
TRC | E555990-25mg |
Ennlatin A |
2503-13-1 | 25mg |
$ 17000.00 | 2023-09-07 | ||
BioAustralis | BIA-E1165-0.50 mg |
Enniatin A |
2503-13-1 | >95%byHPLC | 0.50mg |
$196.00 | 2023-09-14 | |
Apollo Scientific | BIE9702-1mg |
Enniatin A |
2503-13-1 | 1mg |
£360.00 | 2025-02-19 | ||
TRC | E555990-.5mg |
Ennlatin A |
2503-13-1 | 5mg |
$333.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202148-500 µg |
Enniatin A, |
2503-13-1 | >99% | 500µg |
¥1,264.00 | 2023-07-10 | |
BioAustralis | BIA-E1165-0.50mg |
Enniatin A |
2503-13-1 | >95% by HPLC | 0.50mg |
$215.00 | 2024-10-14 | |
BioAustralis | BIA-E1165-2.50mg |
Enniatin A |
2503-13-1 | >95% by HPLC | 2.50mg |
$755.00 | 2024-10-14 | |
1PlusChem | 1P002QOY-2.5mg |
Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl] |
2503-13-1 | ≥99% | 2.5mg |
$816.00 | 2025-02-19 |
Enniatin A 関連文献
-
1. Natural enniatin A, a mixture of optical isomers containing both erythro-and threo-N-methyl-L-isoleucine residuesTapan K. Audhya,Douglas W. Russell J. Chem. Soc. Perkin Trans. 1 1974 743
-
D. W. Russell Q. Rev. Chem. Soc. 1966 20 559
-
Silja Mordhorst,Fleur Ruijne,Anna L. Vagstad,Oscar P. Kuipers,J?rn Piel RSC Chem. Biol. 2023 4 7
-
István Molnár,Donna M. Gibson,Stuart B. Krasnoff Nat. Prod. Rep. 2010 27 1241
-
Arwa Mortada Ahmed,Basma Khalaf Mahmoud,Natalie Millán-Agui?aga,Usama Ramadan Abdelmohsen,Mostafa Ahmed Fouad RSC Adv. 2023 13 1339
-
6. 217. Production of antibiotics by fungi. Part IV. Lateritiin-I, lateritiin-II, avenacein, sambucinin, and fructigeninA. H. Cook,S. F. Cox,T. H. Farmer J. Chem. Soc. 1949 1022
-
7. Index of subjects, 1974
-
Dirk Hoffmeister,Nancy P. Keller Nat. Prod. Rep. 2007 24 393
-
9. Conversion of dipeptides and a tetrapeptide to macrocyclic ionophores by means of caesium aided ring closure of the N-2-chloroacetyl derivativesWim H. Kruizinga,Rob Kingma,Libbe Leegstra,Edward Rokaszewski,Gert Gruppen,Richard M. Kellogg J. Chem. Soc. Chem. Commun. 1990 1647
-
10. Natural enniatin A, a mixture of optical isomers containing both erythro-and threo-N-methyl-L-isoleucine residuesTapan K. Audhya,Douglas W. Russell J. Chem. Soc. Perkin Trans. 1 1974 743
Enniatin Aに関する追加情報
Enniatin A: A Comprehensive Overview of its Chemical Properties and Recent Research Findings
Enniatin A, a naturally occurring neurotoxin, is a compound with the CAS number 2503-13-1. This peptide, derived from certain species of *Fusarium* fungi, has garnered significant attention in the scientific community due to its unique chemical structure and diverse biological activities. The compound is characterized by its cyclic structure, consisting of seven amino acids, and is classified as a cyclic depsipeptide. Its molecular formula, C35H51N7O7S, underscores its complex composition and potential for various interactions within biological systems.
The chemical properties of Enniatin A make it particularly interesting for researchers exploring both pharmacological and toxicological applications. Its molecular weight of approximately 667.8 g/mol contributes to its stability in certain environments while also facilitating its interaction with biological targets. The presence of a disulfide bond in its structure enhances its reactivity and binding affinity, which are crucial factors in drug design and development.
Recent studies have highlighted the multifaceted roles of Enniatin A in biological systems. One of the most notable findings is its potential as an antimicrobial agent. Research has demonstrated that Enniatin A exhibits potent activity against a range of bacteria, including resistant strains. This property has sparked interest in developing novel antibiotics or antimicrobial therapies that leverage the natural efficacy of Enniatin A. The mechanism behind its antimicrobial action involves disrupting bacterial cell membranes, leading to cell lysis and death.
Beyond its antimicrobial properties, Enniatin A has shown promise in other therapeutic areas. Studies indicate that it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier and interact with neural receptors suggests potential therapeutic benefits for neurological disorders. Additionally, research has explored its role in modulating immune responses, indicating that Enniatin A could be valuable in developing immunomodulatory drugs.
The synthesis and isolation of Enniatin A remain challenging due to its complex structure and the need for precise stereochemical control. However, advancements in synthetic chemistry have made it possible to produce high-purity forms of the compound for research purposes. Techniques such as solid-phase peptide synthesis (SPPS) have been particularly effective in constructing the cyclic depsipeptide backbone of Enniatin A. These synthetic methods allow researchers to modify specific amino acid residues, enabling the exploration of analogs with enhanced biological activity or reduced toxicity.
The toxicological profile of Enniatin A is another area of active investigation. While known for its neurotoxic effects at high concentrations, low-dose exposure studies have revealed potential benefits in certain contexts. For instance, research suggests that Enniatin A may selectively target damaged or infected cells while sparing healthy tissues. This selective toxicity makes it an attractive candidate for targeted therapies where precision is crucial.
In conclusion, Enniatin A (CAS number 2503-13-1) represents a fascinating compound with a wide spectrum of biological activities. Its unique chemical properties and diverse applications make it a valuable subject of study in pharmaceutical research. As our understanding of its mechanisms and potential benefits continues to grow, so too will the development of innovative therapeutic strategies leveraging this remarkable natural product.
2503-13-1 (Enniatin A) 関連製品
- 11113-62-5(Enniatin complex)
- 917-13-5(Enniatin B)
- 64763-82-2(Bassianolide)
- 19893-23-3(Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl])
- 19914-20-6(Enniatin B1)
- 2001-95-8(Valinomycin)
- 4530-21-6(Enniatin A1)
- 130727-53-6(Ethanethioic acid,S-(29-hydroxy-12,15,18,21,24,27-hexaoxanonacos-1-yl) ester)
- 2228204-70-2(methyl 4-(chlorosulfonyl)methyl-2-methylbenzoate)
- 900872-08-4(5,6-dimethyl-3-phenyl-N-(pyridin-2-yl)methylpyrazolo1,5-apyrimidin-7-amine)
